molecular formula C21H23N3O4 B2797336 2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide CAS No. 868966-13-6

2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide

Cat. No. B2797336
CAS RN: 868966-13-6
M. Wt: 381.432
InChI Key: AKFBLLOQOTUERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Advanced Synthesis Methods

Compounds within the chromeno[2,3-b]pyridine family have been synthesized through various advanced methods. For example, one study outlines the multicomponent synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids using dimethyl sulfoxide (DMSO) as a solvent, highlighting the efficiency of multicomponent reactions in producing biologically active compounds (Ryzhkova et al., 2021). This approach emphasizes the atom-economical and eco-friendly aspects of modern chemical synthesis.

Novel Reaction Pathways

Another study demonstrates the highly regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes, leading to unexpected synthesis pathways for 5H-chromeno[3,4-b]pyridines (Korotaev et al., 2015). This showcases the complexity and potential for innovation within the synthesis of chromeno[2,3-b]pyridine derivatives.

Biological Applications

Antimicrobial and Antifungal Activities

Research on chromeno[2,3-b]pyridine derivatives reveals their potential in antimicrobial and antifungal applications. For instance, derivatives have been evaluated for their antimicrobial properties, offering new avenues for the development of antimicrobial agents (El-Essawy et al., 2014). Additionally, certain 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showed promising antifungal activity against Candida and Aspergillus species, indicating their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

Neuroprotective Effects

The synthesis and evaluation of pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety for neuroprotective effects highlight the potential of these compounds in neuroprotection, particularly against acetylcholinesterase and butylcholinesterase (Sameem et al., 2017). This suggests their use in treating neurodegenerative diseases by targeting specific enzymes involved in neural function.

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-12-8-17(22-18(25)11-24-9-13(2)27-14(3)10-24)23-20-15-6-4-5-7-16(15)28-21(26)19(12)20/h4-8,13-14H,9-11H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFBLLOQOTUERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.